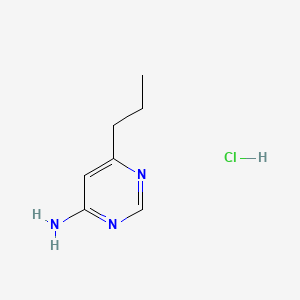

6-Propylpyrimidin-4-amine-Hydrochloride

Description

6-Propylpyrimidin-4-amine Hydrochloride is a pyrimidine derivative featuring a propyl substituent at the 6-position and an amine group at the 4-position of the pyrimidine ring, formulated as a hydrochloride salt. Pyrimidine derivatives are widely studied for their bioactivity, particularly in kinase inhibition and antimicrobial applications. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Synthesis of such compounds typically involves cross-coupling reactions, such as electrochemical arylations of 4-amino-6-chloropyrimidine precursors with alkyl or aryl halides . For example, 4-amino-6-chloropyrimidine intermediates are synthesized via chlorination of dihydroxypyrimidines using phosphoryl chloride (POCl₃) under controlled conditions .

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

6-propylpyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c1-2-3-6-4-7(8)10-5-9-6;/h4-5H,2-3H2,1H3,(H2,8,9,10);1H |

InChI Key |

RCANLWHFNXRKDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NC=N1)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Propylpyrimidin-4-amine-Hydrochloride generally involves multi-step procedures starting from pyrimidine derivatives. A common approach includes:

- Preparation of chloropyrimidine intermediates (e.g., 4,6-dichloropyrimidine)

- Nucleophilic substitution reactions to introduce the amino group at the 4-position

- Alkylation or direct substitution at the 6-position to introduce the propyl group

- Conversion to the hydrochloride salt for isolation and purification

A key intermediate in many pyrimidine syntheses is 4,6-dichloropyrimidine, which can be selectively substituted to yield the desired amine and alkyl substituents.

Preparation of 4,6-Dichloropyrimidine Intermediate

A patented process (US6018045A) describes the preparation of 4,6-dichloropyrimidine by treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a saturated hindered amine such as N,N-diisopropylethylamine (Hunig's base). The reaction is typically performed at temperatures ranging from 25 °C to 120 °C, preferably 60 °C to 90 °C, to ensure efficient chlorination and minimize by-products.

Key parameters include:

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 25 °C to 120 °C | Optimal 60 °C to 90 °C |

| Reagents | 4,6-Dihydroxypyrimidine, POCl3 | Saturated hindered amine as base |

| Molar Ratios | POCl3:4,6-dihydroxypyrimidine = 10:1 to 1:100 | Adjusted for reaction efficiency |

| Solvent | Excess POCl3 or amine solvent | POCl3 can act as solvent |

| Additional Chlorinating Agents | Phosphorus pentachloride or PCl3 + Cl2 | Used to convert phosphorus residues back to POCl3 |

The reaction proceeds via chlorination of hydroxyl groups to yield the dichlorinated pyrimidine, which is then isolated by separation from the reaction mixture.

Amination and Alkylation Steps

Following the preparation of 4,6-dichloropyrimidine, nucleophilic substitution reactions allow for the introduction of the amino group at the 4-position and the propyl group at the 6-position.

- Amination is typically achieved by treating the 4,6-dichloropyrimidine with ammonia or an amine source under controlled conditions.

- The propyl substituent can be introduced either by direct alkylation of the pyrimidine ring or by starting from a 6-substituted precursor.

A general synthetic protocol reported for chloropyrimidines involves refluxing the pyrimidine intermediate in neat phosphorus oxychloride for several hours, followed by work-up involving extraction, washing with sodium carbonate solution and brine, drying, and purification by flash chromatography.

Conversion to Hydrochloride Salt

The free base 6-propylpyrimidin-4-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability, crystallinity, and water solubility. This step is critical for obtaining a pure, isolable solid suitable for pharmaceutical applications.

Reaction Conditions and Optimization

The yield and purity of 6-Propylpyrimidin-4-amine-Hydrochloride depend heavily on reaction parameters such as temperature, reagent ratios, solvent choice, and purification techniques.

Industrial synthesis may employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve reproducibility. High-purity reagents and stringent quality control are essential to meet pharmaceutical standards.

Data Tables Summarizing Key Synthetic Parameters

Research Findings and Perspectives from Varied Sources

- The chlorination step using phosphorus oxychloride in the presence of hindered amines is well-documented to improve selectivity and yield of 4,6-dichloropyrimidine intermediates, which are crucial for downstream functionalization.

- Refluxing pyrimidine derivatives in neat POCl3 is a common method to prepare chloropyrimidines, which can then be transformed into various substituted pyrimidines including 6-propyl derivatives.

- Industrial production emphasizes the use of continuous flow reactors and automated systems to optimize reaction parameters and ensure product consistency, highlighting the importance of process control.

- Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming structural integrity and purity at each stage.

- Stability studies indicate that the hydrochloride salt form of 6-Propylpyrimidin-4-amine is more suitable for pharmaceutical applications due to improved solubility and handling properties.

Chemical Reactions Analysis

Types of Reactions: 6-Propylpyrimidin-4-amine-Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Propylpyrimidin-4-amine-Hydrochloride, a chemical compound with the molecular formula and a molecular weight of approximately 173.643 g/mol, is characterized by a pyrimidine ring with a propyl group at the sixth position and an amine group at the fourth position. This compound is explored in pharmaceuticals and various research settings due to its unique properties.

Synthesis and Properties

6-Propylpyrimidin-4-amine can be synthesized through several methods, typically involving the cyclization of β-keto esters with guanidine or its derivatives. The compound exhibits basic properties due to the amino group, allowing it to participate in protonation reactions under acidic conditions. Its reactivity profile includes susceptibility to various electrophiles due to the electron-rich nature of the pyrimidine ring. These methods allow for efficient production of the compound while maintaining high purity levels.

Applications

6-Propylpyrimidin-4-amine-Hydrochloride has several applications across different fields:

- Pharmaceuticals It is primarily investigated for its potential use in pharmaceuticals. Research suggests that compounds in this class may have potential as pharmaceutical agents.

- Medicinal Chemistry It is being explored for potential therapeutic effects against certain cancers and infectious diseases.

- Research The versatility of this compound makes it a valuable asset in both academic and industrial research settings.

Mechanism of Action

The mechanism of action of 6-Propylpyrimidin-4-amine-Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| 6-Propylpyrimidin-4-amine HCl* | C₇H₁₂ClN₃ | 185.69 | Propyl (C6), NH₂ (C4) | Amine, Hydrochloride salt |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | 130.54 | Cl (C6), OH (C4) | Hydroxyl, Chloro |

| N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine HCl | C₁₀H₁₇ClN₄ | 228.72 | Pyrrolidinylmethyl (C6), N-Me (C4) | Amine, Hydrochloride salt |

| 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine HCl | C₉H₁₄Cl₂N₄ | 249.14 | Cl (C6), Piperidinyl (C4) | Amine, Hydrochloride salt |

*Hypothetical structure inferred from analogous compounds.

Pharmacological and Physicochemical Properties

- Stability : Hydrochloride salts generally exhibit improved stability over free bases. However, 6-Chloro-4-hydroxypyrimidine is incompatible with strong oxidizing agents, limiting its formulation flexibility .

- Bioactivity : Piperidine- and pyrrolidine-substituted pyrimidines (e.g., 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine HCl) show promise in targeting neurological and oncological pathways due to their heterocyclic motifs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Propylpyrimidin-4-amine-Hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and amine hydrochlorination. For example, similar pyrimidine derivatives are synthesized using halogenated precursors (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline) and amine reagents under reflux conditions . Purification via HPLC with gradient elution (e.g., acetonitrile/water) is critical to isolate the hydrochloride salt .

- Key Parameters :

- Temperature: 80–100°C

- Solvent: Ethanol or THF

- Reaction time: 12–24 hours

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation .

- Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers .

Q. How can researchers characterize 6-Propylpyrimidin-4-amine-Hydrochloride?

- Methodological Answer :

- Spectroscopy : Use -NMR (DMSO-d6) to confirm propyl chain integration (δ 0.8–1.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .

- Mass spectrometry : LCMS (ESI+) should show [M+H] peaks matching theoretical molecular weight (±1 Da) .

- Elemental analysis : Confirm chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Step 1 : Rule out solvent/impurity artifacts by repeating analysis in alternate solvents (e.g., CDCl3 vs. DMSO) .

- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and identify tautomeric forms .

- Step 3 : Cross-validate with X-ray crystallography if crystalline samples are available .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Vary solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry to identify optimal conditions .

- Catalysis : Screen Pd/C or CuI catalysts for coupling steps to reduce byproducts .

- Process monitoring : Use in-situ FTIR to track reaction progress and intermediate stability .

Q. How can byproduct formation during synthesis be analyzed and mitigated?

- Methodological Answer :

- Byproduct identification : Employ LCMS/MS to detect dimers or dehalogenated species .

- Mitigation :

- Add scavengers (e.g., molecular sieves) to absorb reactive intermediates.

- Adjust pH during hydrochlorination to prevent over-protonation of the amine .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.